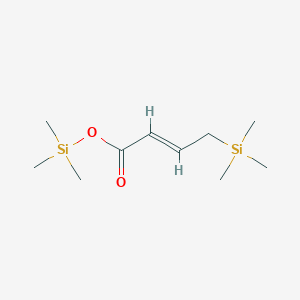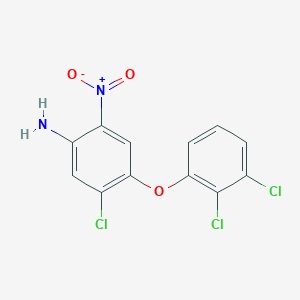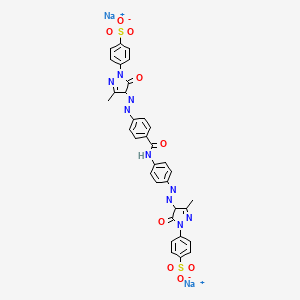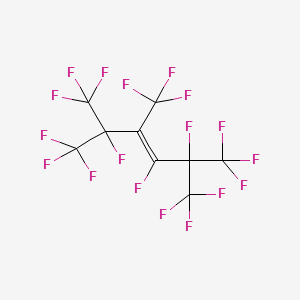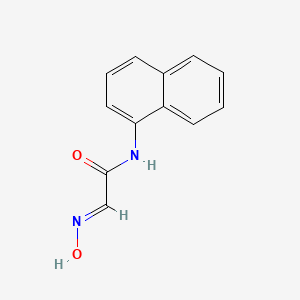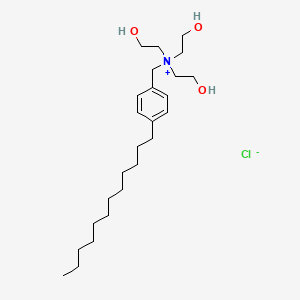
(p-Dodecylbenzyl)tris(2-hydroxyethyl)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(p-Dodecylbenzyl)tris(2-hydroxyethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C25H46ClNO3 and a molecular weight of 444.09064. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (p-Dodecylbenzyl)tris(2-hydroxyethyl)ammonium chloride typically involves the reaction of p-dodecylbenzyl chloride with tris(2-hydroxyethyl)amine. The reaction is carried out in an organic solvent such as toluene or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
(p-Dodecylbenzyl)tris(2-hydroxyethyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halide exchange reactions are typically carried out using sodium bromide (NaBr) or sodium iodide (NaI) in an organic solvent.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of bromide or iodide salts.
Aplicaciones Científicas De Investigación
(p-Dodecylbenzyl)tris(2-hydroxyethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture and molecular biology for its antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, disinfectants, and emulsifiers
Mecanismo De Acción
The mechanism of action of (p-Dodecylbenzyl)tris(2-hydroxyethyl)ammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This property makes it effective as an antimicrobial agent. The molecular targets include membrane proteins and lipids, and the pathways involved are related to membrane integrity and function.
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: A surfactant used in various industrial applications.
Dodecyltrimethylammonium chloride: Similar in structure but lacks the tris(2-hydroxyethyl) functionality
Uniqueness
(p-Dodecylbenzyl)tris(2-hydroxyethyl)ammonium chloride is unique due to its tris(2-hydroxyethyl) functionality, which enhances its solubility and effectiveness as a surfactant and antimicrobial agent. This makes it more versatile in various applications compared to its counterparts .
Propiedades
Número CAS |
86014-86-0 |
|---|---|
Fórmula molecular |
C25H46ClNO3 |
Peso molecular |
444.1 g/mol |
Nombre IUPAC |
(4-dodecylphenyl)methyl-tris(2-hydroxyethyl)azanium;chloride |
InChI |
InChI=1S/C25H46NO3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-24-13-15-25(16-14-24)23-26(17-20-27,18-21-28)19-22-29;/h13-16,27-29H,2-12,17-23H2,1H3;1H/q+1;/p-1 |
Clave InChI |
RBIHJOJBZXWDOQ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](CCO)(CCO)CCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



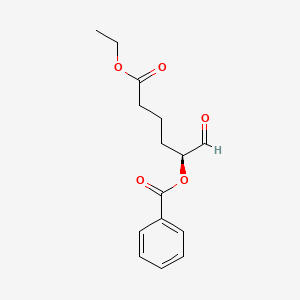
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13804788.png)
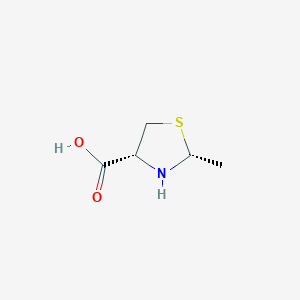
![(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13804799.png)
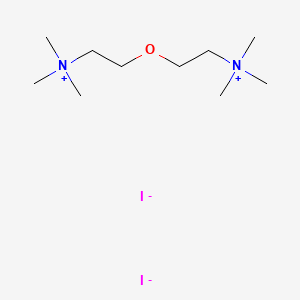

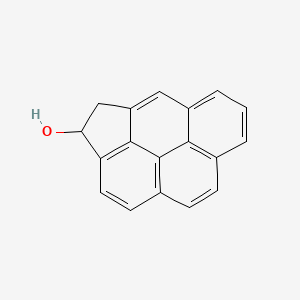
![Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-](/img/structure/B13804829.png)
